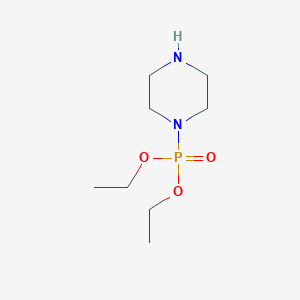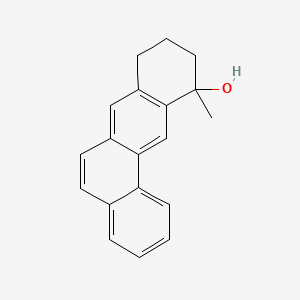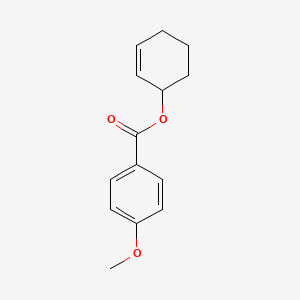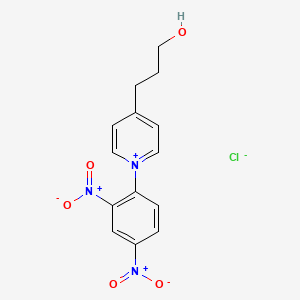![molecular formula C24H26N2O6 B14336255 Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol CAS No. 110008-57-6](/img/no-structure.png)
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Isocyanate or carbamoyl chloride
Conditions: Mild temperatures, inert atmosphere
Reaction: Nucleophilic addition of the phenolic intermediate to the isocyanate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are crucial to obtain the desired product with high purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the phenolic intermediates, followed by the introduction of the carbamic acid group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
-
Step 1: Synthesis of 4-hydroxyphenyl-2-phenylbut-1-enyl intermediate
Reagents: 4-hydroxybenzaldehyde, phenylacetic acid
Conditions: Acidic or basic catalyst, reflux conditions
Reaction: Aldol condensation followed by dehydration
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the but-1-enyl chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions
Reduction: Hydrogen gas, palladium on carbon, room temperature and pressure
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), controlled temperatures
Major Products
Oxidation: Quinones
Reduction: Saturated phenylbutyl derivatives
Substitution: Nitro or halogenated phenolic compounds
Applications De Recherche Scientifique
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol involves its interaction with various molecular targets. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The carbamic acid group may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenolic acids: Compounds like gallic acid and caffeic acid, which also contain phenolic groups and exhibit antioxidant properties.
Carbamic acid derivatives: Compounds such as carbamates, which are used in pharmaceuticals and pesticides.
Uniqueness
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol is unique due to its combined structural features of phenolic and carbamic acid groups. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
| 110008-57-6 | |
Formule moléculaire |
C24H26N2O6 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C22H20O2.2CH3NO2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*2-1(3)4/h3-15,23-24H,2H2,1H3;2*2H2,(H,3,4) |
Clé InChI |
SRYRZRUNFTWNBD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.C(=O)(N)O.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)

